molecular formula C11H9NO3 B11811844 5-(4-Aminophenyl)furan-2-carboxylic acid

5-(4-Aminophenyl)furan-2-carboxylic acid

Cat. No.: B11811844
M. Wt: 203.19 g/mol
InChI Key: PKDGUPGRSRORJZ-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)furan-2-carboxylic acid is an organic compound that features a furan ring fused to a carboxylic acid group, with an amine group attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)furan-2-carboxylic acid typically involves the reaction of 4-nitrophenylfuran-2-carboxylic acid with reducing agents to convert the nitro group to an amine group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction processes using hydrogenation reactors. These reactors allow for the efficient conversion of nitro groups to amine groups under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

5-(4-Aminophenyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)furan-2-carboxylic acid
  • 5-(4-Methoxyphenyl)furan-2-carboxylic acid
  • 5-(4-Chlorophenyl)furan-2-carboxylic acid

Uniqueness

5-(4-Aminophenyl)furan-2-carboxylic acid is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(4-aminophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H,13,14)

InChI Key

PKDGUPGRSRORJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)N

Origin of Product

United States

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